molecular formula C9H10O3S B14729990 (4-Methylbenzene-1-sulfonyl)acetaldehyde CAS No. 6739-66-8

(4-Methylbenzene-1-sulfonyl)acetaldehyde

Cat. No.: B14729990
CAS No.: 6739-66-8
M. Wt: 198.24 g/mol
InChI Key: ZUXWOUUBOVROPH-UHFFFAOYSA-N
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Description

2-Tosylacetaldehyde is an organic compound characterized by the presence of a tosyl group (para-toluenesulfonyl) attached to an acetaldehyde moiety. The tosyl group is known for its ability to act as a good leaving group in various chemical reactions, making 2-Tosylacetaldehyde a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tosylacetaldehyde can be synthesized through several methods. One common approach involves the tosylation of acetaldehyde. This process typically uses para-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield 2-Tosylacetaldehyde.

Industrial Production Methods

In an industrial setting, the production of 2-Tosylacetaldehyde may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall production process.

Chemical Reactions Analysis

Types of Reactions

2-Tosylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it into the corresponding alcohol.

    Substitution: The tosyl group can be substituted by nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with 2-Tosylacetaldehyde under basic conditions to replace the tosyl group.

Major Products Formed

    Oxidation: Tosylacetic acid.

    Reduction: 2-Tosyl ethanol.

    Substitution: Various substituted acetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Tosylacetaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Tosylacetaldehyde primarily involves its role as an electrophile in chemical reactions. The tosyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where 2-Tosylacetaldehyde acts as a versatile building block.

Comparison with Similar Compounds

Similar Compounds

    2-Tosylacetone: Similar in structure but with a ketone group instead of an aldehyde.

    2-Tosylpropionaldehyde: Contains an additional carbon in the aldehyde chain.

    2-Tosylbenzaldehyde: Features a benzene ring attached to the aldehyde group.

Uniqueness

2-Tosylacetaldehyde is unique due to its specific combination of the tosyl group and the aldehyde moiety. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, coupled with its stability under various conditions, sets it apart from other similar compounds.

Properties

CAS No.

6739-66-8

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylacetaldehyde

InChI

InChI=1S/C9H10O3S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-6H,7H2,1H3

InChI Key

ZUXWOUUBOVROPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=O

Origin of Product

United States

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